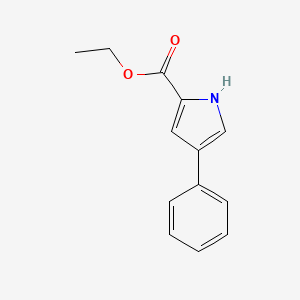

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIPFRQBFFKOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Phenyl 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org However, the reactivity and regioselectivity of this substitution on Ethyl 4-phenyl-1H-pyrrole-2-carboxylate are significantly influenced by the existing substituents. The ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. Conversely, the phenyl group at C4 can influence the electron distribution.

In general, electrophilic substitution on pyrrole occurs preferentially at the C2 (α) position due to the greater stability of the cationic intermediate (σ-complex). rsc.org Since the C2 position is already substituted in the target molecule, the reaction would be directed to the other available positions (C3 and C5). The C5 position is generally the next most reactive site in a 2-substituted pyrrole. rsc.org However, the deactivating effect of the C2-ester group and the steric hindrance from the C4-phenyl group would likely make electrophilic substitution on the pyrrole ring challenging. Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are typical EAS reactions, would require carefully optimized conditions. masterorganicchemistry.com For instance, acylation of the related 1-(phenylsulfonyl)pyrrole (B93442) has been shown to be highly regiospecific, yielding 3-acylpyrroles, while other substitutions can result in mixtures. cdnsciencepub.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile (E+) | Predicted Major Product(s) | Influencing Factors |

|---|---|---|---|

| Nitration | NO₂⁺ | Ethyl 5-nitro-4-phenyl-1H-pyrrole-2-carboxylate | Deactivation by C2-ester, directing effect to C5 |

| Bromination | Br⁺ | Ethyl 5-bromo-4-phenyl-1H-pyrrole-2-carboxylate | Deactivation by C2-ester, directing effect to C5 |

Reactivity of the Ethyl Ester Moiety

The ethyl ester group at the C2 position is a key functional handle for further molecular modifications, primarily through hydrolysis and reduction.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-phenyl-1H-pyrrole-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis : Heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an excess of water will shift the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). This reaction is reversible. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is to heat the ester with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uk This reaction produces the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a strong acid will then yield the free 4-phenyl-1H-pyrrole-2-carboxylic acid. orgsyn.org This method is often preferred due to its irreversibility and the ease of product separation. chemguide.co.uk

The ethyl ester group can be reduced to a primary alcohol, (4-phenyl-1H-pyrrol-2-yl)methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.

Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄) : A powerful and versatile reducing agent that readily converts esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent.

Sodium Borohydride (NaBH₄) with Catalysts : While NaBH₄ alone is generally not strong enough to reduce esters, its reactivity can be enhanced by the addition of catalysts like cobalt(II) chloride, allowing for the chemoselective reduction of esters to alcohols under milder conditions. organic-chemistry.org

Catalytic Hydrosilylation : Manganese(I)-catalyzed hydrosilylation has emerged as an efficient method for the reduction of a broad range of esters to alcohols. nih.gov

The resulting alcohol, (4-phenyl-1H-pyrrol-2-yl)methanol, can serve as a precursor for other functional groups. For instance, it can be oxidized to the corresponding aldehyde, 4-phenyl-1H-pyrrole-2-carbaldehyde. researchgate.net

Chemical Transformations at the Phenyl Substituent

The phenyl group at the C4 position of the pyrrole ring can undergo its own electrophilic aromatic substitution reactions. The pyrrole ring attached to the phenyl group acts as a substituent, influencing the rate and regioselectivity of the substitution. As an electron-rich heterocycle, the pyrrole moiety is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Therefore, reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur on the phenyl ring, yielding a mixture of ortho- and para-substituted products. youtube.comlibretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(4-nitrophenyl)-1H-pyrrole-2-carboxylate and Ethyl 4-(2-nitrophenyl)-1H-pyrrole-2-carboxylate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-(4-bromophenyl)-1H-pyrrole-2-carboxylate and Ethyl 4-(2-bromophenyl)-1H-pyrrole-2-carboxylate |

Reactivity of Other Substituents on Pyrrole-2-carboxylate Frameworks

The pyrrole-2-carboxylate framework can be functionalized with various other substituents, each exhibiting its own characteristic reactivity.

Formyl Group (Aldehyde) : Pyrrole-2-carbaldehydes are important synthetic intermediates. nih.gov The formyl group can undergo nucleophilic addition reactions, be oxidized to a carboxylic acid, or be reduced to a hydroxymethyl group. organic-chemistry.org It can also participate in condensation reactions to form larger conjugated systems.

Acetyl Group (Ketone) : An acetyl group on the pyrrole ring behaves as a typical ketone. It can undergo nucleophilic addition, reduction to a secondary alcohol, or serve as a point for carbon-carbon bond formation via reactions at the α-carbon.

Amino Group : An amino group is a strong activating group and will significantly enhance the reactivity of the pyrrole ring towards electrophilic substitution. It can be acylated to form amides or diazotized to form diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups.

Peripheral groups attached to the pyrrole-2-carboxylate scaffold can be selectively oxidized. For example, a methyl group at the C5 position could potentially be oxidized to a formyl group and then to a carboxylic acid under appropriate conditions. The pyrrole ring itself can be susceptible to oxidation, leading to the formation of pyrrolinones (Δ³-pyrrol-2-ones) under specific conditions, which constitutes a dearomative oxidation process. bath.ac.uk The choice of oxidant and reaction conditions is crucial to achieve selective oxidation of a peripheral group without affecting the pyrrole ring's integrity. acs.org

Nucleophilic Substitution Reactions and Their Scope

The reactivity of this compound in nucleophilic substitution reactions is centered predominantly on the nitrogen atom of the pyrrole ring. The N-H proton is acidic and can be removed by a base to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, such as acyl chlorides and alkyl halides, in N-acylation and N-alkylation reactions, respectively. Nucleophilic substitution directly on the electron-rich pyrrole ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups.

A key example of N-acylation involves the reaction of a similar 4-phenyl pyrrole derivative with an acyl chloride. In a documented procedure, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone is first deprotonated under basic conditions. The resulting anion subsequently reacts with cinnamoyl chloride, leading to the formation of an N-acylated product, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one mdpi.com. This transformation highlights a common and effective method for functionalizing the nitrogen atom of the pyrrole core.

The scope of nucleophilic substitution at the nitrogen position extends to alkylation and alkynylation reactions. N-substituted pyrroles can be synthesized through various methods, including ultrasound-assisted and bismuth nitrate-catalyzed procedures researchgate.net. A practical approach for N-alkynylation of pyrrole esters involves a copper-catalyzed cross-coupling reaction between the pyrrole and an alkynyl bromide, which allows for the introduction of alkyne functionalities onto the nitrogen atom nih.gov. These reactions demonstrate the versatility of the pyrrole nitrogen as a nucleophile for forming new carbon-nitrogen bonds.

The following table summarizes representative nucleophilic substitution reactions involving the pyrrole nitrogen.

| Reaction Type | Pyrrole Substrate | Electrophile | Conditions | Product |

| N-Acylation | Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | Cinnamoyl chloride | Base (e.g., Triethylamine, DMAP) in CH₂Cl₂ | (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one mdpi.com |

| N-Alkynylation | Methyl 1H-pyrrole-2-carboxylate | Alkynyl bromides | CuSO₄·5H₂O, 1,10-phenanthroline | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives nih.gov |

Mechanistic Investigations of Key Transformations in Pyrrole Chemistry

Mechanistic investigations into the reactivity of the pyrrole ring, including derivatives like this compound, often utilize computational methods such as Density Functional Theory (DFT). These studies provide insight into the electronic structure and reaction pathways that govern its chemical behavior. The pyrrole ring is inherently electron-rich, which makes it highly susceptible to electrophilic substitution rather than nucleophilic attack on the ring carbons pearson.com.

DFT calculations have been employed to investigate the reactivity and regioselectivity of the pyrrole nucleus in electrophilic substitution reactions. Such studies confirm that the nucleophilicity is primarily concentrated at the α-position (C2 and C5). Both thermodynamic and kinetic data from these calculations support the experimental observation that electrophilic attack is favored at the C2 position over the β-position (C3 and C4) researchgate.net. This preference is attributed to the greater stability of the intermediate carbocation formed during the reaction, which can be more effectively delocalized through resonance pearson.comonlineorganicchemistrytutor.com.

A key transformation involving pyrrole derivatives that has been mechanistically elucidated is the base-catalyzed anionic Fries rearrangement of N-acylpyrroles. This reaction provides a pathway to synthesize 2-aroylpyrroles. A proposed mechanism, based on experimental evidence including cross-over experiments, suggests that this rearrangement is an intermolecular process nsf.gov. The transformation is initiated by the deprotonation of a C-H bond on the pyrrole ring (directed metallation) to form an organolithium intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl group of another N-acylpyrrole molecule. This step results in the formation of a dibenzoyl intermediate and the loss of a pyrrolide anion, ultimately leading to the rearranged 2-aroylpyrrole product nsf.gov.

The table below outlines key mechanistic concepts in pyrrole chemistry.

| Transformation | Method of Investigation | Mechanistic Findings |

| Electrophilic Substitution | Density Functional Theory (DFT) researchgate.net | Nucleophilicity is highest at the α-position (C2/C5). Substitution at C2 is both thermodynamically and kinetically favored due to greater stabilization of the intermediate carbocation researchgate.netonlineorganicchemistrytutor.com. |

| Anionic Fries Rearrangement | Experimental (Cross-over studies) nsf.gov | The reaction proceeds via an intermolecular mechanism involving a directed metallation followed by nucleophilic attack of the resulting organometallic species on another N-acylpyrrole molecule nsf.gov. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a primary tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate would be expected to show distinct signals for each unique proton. The phenyl group protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyrrole (B145914) ring would also be in the downfield region, with their exact shifts influenced by the positions of the phenyl and ester substituents. The ethyl ester would produce a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the δ 4.0-4.5 ppm and δ 1.0-1.5 ppm regions, respectively. A broad singlet corresponding to the N-H proton of the pyrrole ring would also be expected, typically in a wide chemical shift range (δ 8.0-12.0 ppm) depending on the solvent and concentration. Coupling constants (J-values) between adjacent protons on the pyrrole and phenyl rings would provide crucial information about their substitution patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would complement the ¹H NMR data. It would display separate signals for each of the 13 unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (δ 160-170 ppm), carbons of the aromatic phenyl and pyrrole rings (δ 100-140 ppm), the methylene carbon of the ethyl group (around δ 60 ppm), and the terminal methyl carbon (around δ 14 ppm). The specific chemical shifts would confirm the connectivity of the molecular framework.

One-Dimensional Nuclear Overhauser Effect (1D NOE) Spectroscopy for Positional Confirmation

1D NOE experiments are used to confirm the spatial proximity of protons. For this molecule, irradiating the N-H proton could show an NOE enhancement to the adjacent proton at position 5 of the pyrrole ring, confirming their close spatial relationship. Similarly, NOE correlations could be observed between the protons at position 3 of the pyrrole ring and the ortho-protons of the phenyl group at position 4, confirming their relative orientation. However, no published 1D NOE studies for this specific compound are available.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretching | 3300 - 3500 (broad) |

| Ester C=O | Stretching | 1680 - 1720 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (multiple bands) |

| C-O Ester | Stretching | 1100 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

These expected frequencies are based on established correlation tables for the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound (molecular formula C₁₃H₁₃NO₂), the molecular weight is 215.25 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 215.0946. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire carbethoxy group (-CO₂Et, m/z 73) from the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels. The conjugated system, comprising the phenyl ring and the pyrrole ring, would be expected to exhibit strong absorption in the UV region. The principal absorptions would likely correspond to π → π* electronic transitions within this extended chromophore. Without experimental data, the specific absorption maxima (λmax) cannot be reported.

Computational and Theoretical Investigations of Molecular Properties and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like Ethyl 4-phenyl-1H-pyrrole-2-carboxylate, DFT calculations would provide valuable insights into its stability, reactivity, and electronic properties. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) would be employed for these calculations.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the lowest possible energy. For this compound, this would involve determining the preferred rotational orientations (conformations) of the phenyl group and the ethyl carboxylate group relative to the central pyrrole (B145914) ring. The analysis would identify the global minimum energy conformer as well as any other low-energy conformers that might be present in equilibrium. This information is fundamental for understanding the molecule's shape and how it might interact with other molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. For this compound, an FMO analysis would map the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the pyrrole ring as potential sites for electrophilic interaction, and the hydrogen atoms as sites for nucleophilic interaction.

Atoms in Molecules (AIM) Theory for Intra- and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework that analyzes the electron density of a system to characterize the nature of chemical bonds and other interactions. It is particularly useful for studying non-covalent interactions like hydrogen bonds, which are crucial in determining the supramolecular chemistry of a compound.

Elucidation of Hydrogen Bonding Patterns and Dimerization Phenomena

Pyrrole derivatives containing an N-H group and a carbonyl group, such as this compound, have the potential to form intermolecular hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. This can lead to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. AIM analysis can be used to identify and characterize these hydrogen bonds by locating the bond critical points (BCPs) associated with them.

Topological and Energetic Parameters at Bond Critical Points

At each bond critical point (BCP) identified by AIM analysis, several topological and energetic parameters can be calculated to quantify the strength and nature of the interaction. These include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). For hydrogen bonds, a relatively high electron density and a positive Laplacian value are characteristic of a closed-shell interaction. The energetic parameters, such as the kinetic energy density (G(r)) and the potential energy density (V(r)), can also be used to estimate the energy of the hydrogen bond. For this compound, this analysis would provide quantitative insights into the strength of any intermolecular hydrogen bonds that may form.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. espublisher.com It is frequently employed to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption spectra. mdpi.com Such an analysis for this compound would provide fundamental insights into its photophysical properties, identifying the nature of its electronic transitions, such as π-π* or n-π* transitions, and predicting the wavelengths at which it absorbs light. espublisher.com

For similar pyrrole derivatives, TD-DFT calculations have been successfully used to interpret electronic transitions and have shown good correlation with experimental spectra. researchgate.netresearchgate.net These studies typically involve optimizing the molecule's ground-state geometry using DFT, followed by TD-DFT calculations to determine the energies of various excited states. The results are often presented in a table format, detailing the excitation energy (in eV), wavelength (in nm), oscillator strength (f), and the major orbital contributions for each significant electronic transition. However, no published studies were found that present this specific data for this compound.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Electronic Stability

Natural Bonding Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. wikipedia.orgwisc.edu This method is invaluable for investigating intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. acadpubl.eu

An NBO analysis of this compound would quantify the electron density distribution across the molecule. wikipedia.org Key outputs include the stabilization energies associated with donor-acceptor interactions, which are calculated using second-order perturbation theory. niscair.res.in These interactions, such as those between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor), indicate charge transfer and delocalization. For instance, interactions like π(C=C) → π(C=C) within the aromatic rings or LP(N) → π(C=C) involving the pyrrole nitrogen's lone pair would reveal the extent of electronic communication and conjugation within the molecule. While NBO analyses have been performed on related heterocyclic systems to elucidate their electronic structure and stability, specific data detailing these stabilization energies for this compound are absent from the reviewed literature. nih.govijcce.ac.ir

Quantum Chemical Descriptors for Predicting Molecular Reactivity and Selectivity

Quantum chemical descriptors are values derived from the electronic structure of a molecule that help predict its chemical behavior, reactivity, and the selectivity of its reactions. nih.gov These descriptors are typically calculated using DFT. Key examples include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. espublisher.com

Conceptual DFT Descriptors: Parameters such as global hardness, softness, electronegativity, and the global electrophilicity index (ω) provide a quantitative measure of reactivity. researchgate.net

Local Reactivity Descriptors: Fukui functions and local softness indices are used to identify the most reactive sites within a molecule, predicting where nucleophilic or electrophilic attacks are most likely to occur. nih.govresearchgate.net

For this compound, a table of these descriptors would provide a theoretical framework for understanding its reaction chemistry. For example, by analyzing the Fukui functions, one could predict whether an electrophile would preferentially attack the pyrrole ring or the phenyl ring, and at which specific carbon or nitrogen atom. Although such analyses are common for novel compounds, a specific study detailing these quantum chemical descriptors for this compound has not been identified. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Interaction

Systematic Investigation of Structural Modifications and Their Impact on Molecular Recognition

The ethyl 4-phenyl-1H-pyrrole-2-carboxylate core structure serves as a foundational template for extensive structure-activity relationship (SAR) studies. Modifications to this scaffold have provided deep insights into the structural requirements for molecular recognition by various biological targets.

Key areas of modification include:

The Phenyl Ring at Position 4: The hydrophobic phenyl group is often crucial for activity. Research on related pyrrolone antimalarials demonstrated that replacing the phenyl ring with a less hydrophobic methyl group led to a significant (600-fold) loss of activity. nih.gov Conversely, separating the phenyl ring from the pyrrole (B145914) core with a methylene (B1212753) spacer (a benzyl (B1604629) group) resulted in only a minor (4-fold) drop in activity, indicating that direct attachment is not strictly necessary, but the presence of the hydrophobic aryl moiety is. nih.gov

The Ester Group at Position 2: The ethyl carboxylate group is a key feature, often involved in hydrogen bonding. In many analogs, this ester is hydrolyzed to the corresponding carboxylic acid or converted to an amide to explore different interactions with target proteins. For instance, the conversion to pyrrole-2-carboxamides has been a successful strategy in developing inhibitors for various enzymes. nih.gov

Substituents on the Pyrrole Ring: The pyrrole ring itself is a target for modification. Computational predictions have suggested that alkyl groups on the pyrrole can be sites of metabolic vulnerability. nih.gov Studies involving the removal of methyl groups or their replacement with ethyl groups have been conducted to investigate these metabolic liabilities and their effect on activity. nih.gov

The Pyrrole Nitrogen (N1): The hydrogen on the pyrrole nitrogen is a critical hydrogen bond donor. Docking studies of pyrrole-2-carboxamide inhibitors targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) revealed that methylation of the pyrrole nitrogen resulted in a loss of a crucial hydrogen bond with the target enzyme, demonstrating the importance of this N-H group for potency. nih.gov

These systematic investigations underscore a delicate balance between lipophilicity, hydrogen bonding capability, and metabolic stability, all of which are pivotal for effective molecular recognition.

Ligand-Target Binding Interactions at the Molecular Level

The specific interactions between this compound derivatives and their biological targets are fundamental to their mechanism of action. These interactions are typically studied through a combination of enzyme kinetics, biophysical assays, and computational modeling.

Derivatives of the this compound scaffold have been shown to bind to a range of enzymes and receptors with varying affinities.

Enzyme Inhibition: A notable example is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis. Pyrrole-2-carboxamide derivatives, conceptually related to the core structure, have demonstrated potent anti-TB activity with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL. nih.gov Similarly, pyrrole derivatives have been designed as inhibitors for cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.govmdpi.com Certain analogs show dual inhibition of both COX-1 and COX-2. nih.govresearchgate.net

Receptor Binding: Pyrrole-based structures have been developed as antagonists for the Androgen Receptor (AR), with relevance to prostate cancer treatment. nih.gov These compounds can effectively antagonize both wild-type and mutant forms of the receptor. nih.gov In a different context, preorganized homochiral pyrrole-based receptors have been synthesized to study anion binding. escholarship.org These synthetic receptors show a high affinity for various anions, with binding constants (logKa) summarized in the table below.

| Anion | Binding Affinity (logKa) | Reference |

|---|---|---|

| Fluoride (B91410) | 5.02 – 5.12 | escholarship.org |

| Chloride | 4.90 – 5.01 | escholarship.org |

| Nitrate | 4.98 – 5.08 | escholarship.org |

| Acetate (B1210297) | 4.93 – 5.00 | escholarship.org |

| Benzoate | 4.57 – 4.75 | escholarship.org |

| Bromide | 4.34 – 4.54 | escholarship.org |

These studies highlight the versatility of the pyrrole scaffold in establishing specific, high-affinity interactions with diverse biological macromolecules.

The binding of these ligands to their targets initiates a cascade of events that modulate biological pathways.

Inhibition of MmpL3: By binding to MmpL3, pyrrole-based inhibitors block the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov This disruption of cell wall biosynthesis leads to bacterial death and forms the basis of their anti-tuberculosis activity. nih.gov

Inhibition of COX Enzymes: As inhibitors of COX-1 and COX-2, pyrrole derivatives block the conversion of arachidonic acid to prostaglandins. nih.gov This action interrupts the inflammatory cascade, making these compounds effective anti-inflammatory agents. researchgate.net

Antagonism of Androgen Receptor: By binding to the androgen receptor, 4-phenylpyrrole derivatives prevent the binding of endogenous androgens. nih.gov This blocks the downstream signaling pathways that promote the growth of prostate cancer cells, including those that have become resistant to other therapies. nih.gov

Disruption of Protein-Protein Interactions: Certain 4-aroyl-pyrrol-2(5H)-one analogs have been identified as inhibitors of the interaction between annexin (B1180172) A2 and S100A10. researchgate.netdocumentsdelivered.com This interaction is implicated in cancer neoangiogenesis, and its disruption by these small molecules represents a potential anti-cancer strategy. researchgate.net Similarly, tetrasubstituted pyrrole derivatives have been designed to mimic key residues of α-helices to interfere with protein-protein interactions (PPIs) involved in cancer cell regulation, such as the p53 pathway. nih.gov

Influence of Pyrrole Ring Substituents on Intrinsic Molecular Activity

Substituents on the pyrrole ring itself exert a profound influence on the molecule's electronic properties, conformation, and ability to interact with biological targets.

Substituents at Position 4: The phenyl group at C4 is a major determinant of activity in many series. In MmpL3 inhibitors, attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluoro, chloro) to the pyrrole ring was found to greatly improve anti-TB activity. nih.gov For instance, compounds with a fluorophenyl moiety at this position exhibited potent activities (MIC < 0.016 μg/mL). nih.gov Conversely, strong electron-withdrawing groups like trifluoromethyl (CF3) or electron-donating groups sometimes led to a reduction in activity. nih.gov

Substituents at the Pyrrole Nitrogen (N1): The N-H group is often a crucial hydrogen bond donor. In MmpL3 inhibitors, methylation at both the N-pyrrole and amide positions led to a loss of hydrogen bonding capability and reduced potency. nih.gov However, in other series, such as androgen receptor antagonists, the incorporation of a specific arylmethyl group at the N1 position was found to significantly enhance antagonistic activity. nih.gov

Substituents at Other Ring Positions: The presence of alkyl groups, such as methyl groups at positions 3 and 5, can influence both activity and metabolic stability. nih.govnih.gov In a series of antimalarial pyrrolones, the methyl groups on the pyrrole ring were predicted to be metabolically vulnerable. nih.gov Modifying or removing these groups is a common strategy to improve the pharmacokinetic profile of the compounds. nih.gov

The following table summarizes the impact of various substituents on the activity of pyrrole derivatives based on different studies.

| Position | Substituent Type | Impact on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C4-Phenyl | Electron-withdrawing (e.g., -F, -Cl) | Increased Potency | MmpL3 (Anti-TB) | nih.gov |

| C4-Phenyl | Strong electron-withdrawing (e.g., -CF3) | Decreased Potency | MmpL3 (Anti-TB) | nih.gov |

| C4-Phenyl | Electron-donating | Slightly Reduced Potency | MmpL3 (Anti-TB) | nih.gov |

| N1 | Methylation (of N-H) | Decreased Potency (Loss of H-bond) | MmpL3 (Anti-TB) | nih.gov |

| N1 | Arylmethyl group | Enhanced Potency | Androgen Receptor Antagonist | nih.gov |

| Ring B | Methyl groups | Potential Metabolic Liability | Antimalarial | nih.gov |

Pharmacophore Identification and Rational Molecular Design Strategies

The SAR data gathered from modifying the this compound scaffold enables the development of pharmacophore models. These models define the essential three-dimensional arrangement of chemical features required for biological activity and serve as a blueprint for rational drug design.

A common pharmacophore model for pyrrole-based inhibitors includes:

Aromatic/Hydrophobic Regions: The phenyl group at position 4 typically occupies a hydrophobic pocket in the target protein. nih.gov

Hydrogen Bond Donors/Acceptors: The pyrrole N-H group and the carbonyl oxygen of the carboxylate or carboxamide are critical hydrogen bond donors and acceptors, respectively. nih.gov Docking studies with MmpL3 inhibitors showed the pyrrole-2-carboxamide scaffold forming two key hydrogen bonds with Asp645 and Tyr646 residues in the active site. nih.gov

Defined Spatial Arrangement: The relative orientation of these features is crucial. Tetrasubstituted pyrrole (TSP) derivatives have been designed where the aromatic substituents on the pyrrole core mimic the spatial arrangement of hydrophobic side chains of "hot-spot" residues in α-helices, allowing them to disrupt protein-protein interactions. nih.gov

This pharmacophore-based approach has guided the design of new generations of inhibitors. For example, a structure-guided strategy was used to design novel MmpL3 inhibitors with a pyrrole-2-carboxamide scaffold. nih.gov By mapping the key features onto a pharmacophore model—a 2,4-dichlorophenyl group as a hydrophobic head, a cyclohexyl group as a hydrophobic tail, and the pyrrole-2-carboxamide as a central scaffold for hydrogen bonding—researchers successfully developed candidates with potent activity, good microsomal stability, and low toxicity. nih.gov This rational design process, informed by a deep understanding of the SAR, is essential for optimizing lead compounds and developing effective therapeutic agents based on the this compound structure.

Applications in Organic Synthesis and Advanced Materials Science

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate as a Versatile Synthetic Intermediate

This compound is a highly functionalized molecule, featuring a reactive N-H group, an ester moiety, and an aromatic phenyl substituent. These features make it an exceptionally useful and versatile intermediate in organic synthesis, serving as a starting point for a wide array of chemical transformations.

The structural framework of this compound is ideally suited for the construction of elaborate heterocyclic systems. Pyrrole-based compounds are well-known precursors for the synthesis of macrocyclic molecules such as porphyrins and their analogues. For instance, related pyrrole-2-carboxylate derivatives are utilized as fundamental building blocks in porphyrin and dipyrromethene synthesis researchgate.net. The presence of the phenyl group at the 4-position and the ethyl ester at the 2-position provides specific steric and electronic properties that can be exploited to direct the assembly of these complex architectures. The synthesis of multi-ring systems often involves the strategic coupling of pyrrole (B145914) units, a process where the substituents on the initial pyrrole play a crucial role in determining the final structure and properties of the macrocycle.

| Pyrrole Precursor Example | Resulting Complex Heterocycle | Reference |

| Benzyl (B1604629) 3,5-dimethyl-pyrrole-2-carboxylate | Porphyrins, Dipyrromethenes | researchgate.net |

| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | Porphyrin Building Blocks | frontierspecialtychemicals.com |

The reactivity of the pyrrole ring, combined with its substituents, allows this compound to serve as a precursor for a diverse range of organic molecules. The N-H bond can be readily functionalized, and the ester group can be hydrolyzed, reduced, or converted to other functional groups. For example, a similar phenyl(4-phenyl-1H-pyrrol-3-yl)methanone structure can be deprotonated at the nitrogen and subsequently reacted with acyl chlorides, such as cinnamoyl chloride, to afford more complex hybrid molecules mdpi.com. This demonstrates how the pyrrole nitrogen can be used as a nucleophilic site to introduce new functionalities, expanding the molecular complexity and leading to compounds with potential biological activities mdpi.com.

Derivatization Strategies for Accessing Functionalized Pyrrole Derivatives

Derivatization of the this compound scaffold is key to accessing a library of functionalized pyrrole derivatives with tailored properties. Several positions on the molecule are amenable to chemical modification.

N-Substitution: The proton on the pyrrole nitrogen is acidic and can be removed by a base, allowing for alkylation or acylation reactions. This is a common strategy to introduce various substituents at the N1 position mdpi.com.

Ester Modification: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. These transformations open up a wide range of synthetic possibilities.

Ring Functionalization: While the existing phenyl group directs reactivity, other positions on the pyrrole ring can be targeted for reactions like halogenation. For instance, N-chlorosuccinimide (NCS) can be used for chlorination of the pyrrole ring, providing a handle for further cross-coupling reactions mdpi.comnih.gov.

Phenyl Ring Modification: The phenyl group itself can be subjected to electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid unwanted reactions with the pyrrole ring.

| Reaction Type | Reagent Example | Position of Modification | Resulting Functional Group |

| N-Acylation | Cinnamoyl chloride | N1 | N-cinnamoyl |

| Halogenation | N-chlorosuccinimide (NCS) | C3 or C5 | Chloro |

| Hydrolysis | Lithium hydroxide (LiOH) | C2 | Carboxylic Acid |

Exploration in Materials Science Research

The unique combination of a heterocyclic pyrrole core and an aromatic phenyl group makes this compound an attractive candidate for research in materials science.

The rigid, planar structure of the pyrrole ring and the presence of the π-conjugated phenyl group are desirable features for creating new organic materials. These structural motifs can be incorporated into larger polymeric or supramolecular assemblies. The ability to functionalize the molecule at multiple sites allows for fine-tuning of properties such as solubility, thermal stability, and intermolecular interactions. By strategically modifying the core structure, it is possible to design and synthesize novel materials with specific electronic, optical, or self-assembly characteristics.

Pyrrole is the parent monomer for polypyrrole, one of the most studied conducting polymers. The properties of polypyrrole can be significantly altered by substituting the pyrrole monomer. The synthesis of polymers from substituted pyrroles, such as 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, is a known strategy to create new electrochromic and conducting materials researchgate.net. The presence of the phenyl group in this compound can influence the electronic properties of the resulting polymer through steric and electronic effects, potentially altering its conductivity, stability, and color. This makes it a promising, though yet to be fully explored, building block for the development of new conductive polymers and organic dyes with tailored optoelectronic properties researchgate.net.

Interdisciplinary Research Endeavors: Applications of this compound and Related Scaffolds

The versatile chemical structure of pyrrole derivatives, including this compound, has positioned them as valuable scaffolds in a range of interdisciplinary scientific fields. Their utility extends from the development of novel agrochemicals to their application as foundational units in the complex field of proteomics. This section explores the significant research endeavors that leverage the unique properties of the pyrrole core.

Development of Agrochemicals from Pyrrole Scaffolds

The pyrrole moiety is a critical component in the development of modern agrochemicals, contributing to the creation of effective insecticides, fungicides, and herbicides. ccspublishing.org.cnnih.gov Many natural products containing the pyrrole ring structure exhibit a wide array of agrochemical activities. nih.gov This has inspired chemists to design and synthesize novel pyrrole derivatives with enhanced efficacy and specific modes of action.

Several commercially successful pesticides are built upon a pyrrole framework. These compounds often function by disrupting essential biological processes in the target pests. solutionsstores.com For instance, the insecticide Chlorfenapyr works by interfering with energy production in the mitochondria of insects. solutionsstores.com Phenylpyrrole fungicides, such as Fenpiclonil and Fludioxonil, are synthetic analogues of the natural antifungal compound pyrrolnitrin. nih.gov These fungicides disrupt the osmotic signal transduction pathway in fungi, leading to cell death. nih.gov

Research in this area is dynamic, with ongoing efforts to synthesize new pyrrole derivatives with improved properties. A recent study detailed the synthesis of a series of biologically active pyrrole derivatives and their toxicological effects against the cotton leafworm, Spodoptera littoralis. acs.org The findings from this research indicated that several of the novel compounds exhibited significant insecticidal bioefficacy. acs.org The structural diversity of the pyrrole scaffold allows for fine-tuning of its biological activity, paving the way for the development of next-generation agrochemicals. ccspublishing.org.cn

Table 1: Examples of Commercially Available Agrochemicals Based on a Pyrrole Scaffold

| Compound Name | Type | Mode of Action |

|---|---|---|

| Chlorfenapyr | Insecticide/Acaricide | Disrupts mitochondrial energy production. solutionsstores.com |

| Fludioxonil | Fungicide | Inhibits a hybrid histidine kinase involved in the osmotic signal transduction pathway. nih.gov |

| Fenpiclonil | Fungicide | Similar to Fludioxonil, it interferes with the osmotic signal transduction pathway in fungi. nih.govnih.gov |

Utility in Proteomics Research as a Building Block

The pyrrole scaffold, due to its unique structural and chemical properties, serves as a valuable building block in proteomics research. Its rigid, planar structure and the ability to be readily functionalized make it an attractive component for the design of molecules that can interact with and modulate the function of proteins. nbinno.com

One significant application of pyrrole derivatives in this field is in the synthesis of constrained peptides. A novel method for peptide cyclization utilizes a pyrrole-mediated approach, where a lysine residue reacts with an oxidized furylalanine to form a cyclic peptide containing a pyrrole moiety. nih.gov This technique provides a new tool for creating peptides with defined conformations, which are crucial for studying protein-protein interactions and for the development of therapeutic peptides.

Furthermore, tetrasubstituted pyrrole derivatives have been identified as effective mimetics of protein-protein interaction (PPI) hot-spot residues. nih.gov These synthetic molecules can mimic the key amino acid residues that are critical for the interaction between two proteins. By designing pyrrole-based molecules that mimic these "hot-spots," researchers can develop inhibitors of specific PPIs, which is a promising strategy for the development of new anticancer agents and other therapeutics. nih.gov

Pyrrole-imidazole polyamides are another class of pyrrole-containing molecules that have found utility in research related to proteomics. These molecules can be designed to bind to specific sequences of DNA in the minor groove. nih.gov This capability allows for the targeting of DNA-binding proteins and the modulation of gene expression, providing a powerful tool for studying the proteome at the level of gene regulation. The synthesis of these polyamides can be efficiently achieved using methods like native chemical ligation, allowing for the attachment of peptides and proteins to the pyrrole-imidazole core. nih.gov

Table 2: Applications of Pyrrole Scaffolds in Proteomics Research

| Application | Description | Key Features of Pyrrole Scaffold |

|---|---|---|

| Peptide Cyclization | Used to create constrained peptides with defined conformations. nih.gov | Facilitates the formation of a stable cyclic structure. |

| Protein-Protein Interaction (PPI) Mimetics | Designed to mimic key amino acid residues at the interface of interacting proteins. nih.gov | Provides a rigid scaffold for the precise positioning of functional groups. |

| DNA-Binding Polyamides | Pyrrole-imidazole polyamides can be synthesized to target specific DNA sequences and interact with DNA-binding proteins. nih.gov | The repeating pyrrole and imidazole units allow for sequence-specific DNA recognition. |

Q & A

Basic: What are the common synthetic routes for Ethyl 4-phenyl-1H-pyrrole-2-carboxylate?

Answer:

The compound is typically synthesized via a multi-step approach:

- Step 1 : N-Benzylation of ethyl 4-bromo-1H-pyrrole-2-carboxylate using 4-chlorobenzyl chloride and Cs₂CO₃ in DMF to yield ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate .

- Step 2 : Suzuki-Miyaura cross-coupling with phenylboronic acid catalyzed by Pd(dppf)Cl₂ in 1,4-dioxane to introduce the phenyl group. This step often requires optimization of catalyst loading and reaction time due to moderate yields (~40-60%) .

- Step 3 : Ester hydrolysis using LiOH in a THF-H₂O-EtOH system to generate the carboxylic acid derivative for further functionalization .

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Answer:

Contradictions between experimental and theoretical data (e.g., NMR chemical shifts or IR frequencies) can be addressed via:

- Cross-validation : Compare experimental data (¹H/¹³C NMR, X-ray crystallography) with computational predictions from density functional theory (DFT). For example, DFT-calculated NMR shifts using the B3LYP/6-311+G(d,p) basis set showed <5% deviation from experimental values in related pyrrole derivatives .

- Crystallographic refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths or angles .

- Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes using molecular dynamics simulations .

Basic: What techniques are used to determine the crystal structure of this compound?

Answer:

- X-ray diffraction (XRD) : Single-crystal XRD at 298 K with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data collection and refinement via SHELX software (SHELXL for refinement, SHELXS for structure solution) ensure accuracy in bond parameters and disorder modeling .

- Validation : Check for R-factor consistency (e.g., R₁ < 0.05) and validate using tools like PLATON to detect twinning or missed symmetry .

Advanced: What methodologies optimize low yields in Suzuki-Miyaura cross-coupling reactions for pyrrole derivatives?

Answer:

- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts to enhance coupling efficiency .

- Solvent optimization : Replace 1,4-dioxane with DMA or DMF to improve solubility of boronic acid substrates.

- Temperature control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time and byproduct formation .

- Additives : Include KOAc or K₂CO₃ to stabilize the catalytic cycle and improve turnover number.

Basic: How is antimicrobial activity assessed for derivatives of this compound?

Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Structure-Activity Relationship (SAR) : Modify the 4-phenyl group or ester moiety and compare MIC values. For example, carboxamide derivatives showed enhanced activity (MIC = 2–8 µg/mL) compared to ester precursors .

- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.

Advanced: How is DFT applied to study electronic properties and regioselectivity in reactions?

Answer:

- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the 4-phenyl group lowers LUMO energy, favoring electrophilic substitution at the pyrrole C3 position .

- Fukui functions : Identify reactive sites using condensed Fukui indices (e.g., f⁻ for nucleophilic attack) to rationalize regioselectivity in halogenation or acylation .

- Transition state modeling : Locate energy barriers for competing pathways (e.g., para vs. meta substitution) using Gaussian 09 with M06-2X/6-31G(d) .

Basic: What methods ensure purity and structural fidelity beyond routine chromatography?

Answer:

- LCMS-HRMS : Confirm molecular ions ([M+H]⁺) with <5 ppm mass error (e.g., ESI-QTOF).

- Differential Scanning Calorimetry (DSC) : Check for polymorphic transitions or decomposition (heating rate: 10°C/min, N₂ atmosphere) .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How are steric and electronic factors controlled to direct substitution on the pyrrole ring?

Answer:

- Steric guidance : Introduce bulky substituents (e.g., 4-chlorobenzyl) at N1 to block C5 substitution, directing reactions to C3 or C4 positions .

- Electronic directing groups : Use electron-withdrawing groups (e.g., nitro) at C4 to activate C2 for nucleophilic aromatic substitution .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates, favoring electrophilic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.